2-(2-Methoxyethoxy)ethylamine chemical properties and data sheet
2-(2-Methoxyethoxy)ethylamine chemical properties and data sheet
Topic: 2-(2-Methoxyethoxy)ethylamine (mPEG2-Amine) Chemical Properties and Data Sheet Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Profile, Synthesis, and Bioconjugation Applications[1]
Executive Summary
2-(2-Methoxyethoxy)ethylamine (CAS: 31576-51-9), commonly referred to as mPEG2-Amine or Diethylene glycol methyl ether amine , is a critical heterobifunctional linker used extensively in medicinal chemistry and chemical biology. As a short-chain polyethylene glycol (PEG) derivative, it serves as a precise spacer that imparts hydrophilicity without introducing significant steric bulk.
Its primary utility lies in PROTAC (Proteolysis Targeting Chimera) development, where linker length and composition dictate the formation of the ternary complex between the E3 ligase and the target protein. Additionally, it is a staple reagent for surface modification and the synthesis of Antibody-Drug Conjugates (ADCs), offering a "stealth" character that reduces immunogenicity and improves the pharmacokinetic profile of small molecules.
Chemical Identity & Physicochemical Data Sheet
The following data aggregates experimentally validated properties and computed values for high-purity research grades (>95%).
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-(2-Methoxyethoxy)ethanamine |
| Common Synonyms | mPEG2-Amine; Diethylene glycol methyl ether amine; 1-Amino-3,6-dioxaheptane |
| CAS Number | 31576-51-9 |
| Linear Formula | CH₃O(CH₂)₂O(CH₂)₂NH₂ |
| SMILES | COCCOCCN |
| Molecular Weight | 119.16 g/mol |
Physical Properties
| Property | Value | Conditions |
| Appearance | Colorless to light yellow liquid | Standard Temperature & Pressure |
| Density | 0.958 g/mL | @ 25 °C |
| Boiling Point | ~160–165 °C | @ 760 mmHg (Predicted) |
| Refractive Index ( | 1.419 – 1.429 | @ 20 °C |
| Flash Point | 70 °C (158 °F) | Closed Cup |
| Solubility | Miscible in water, DMSO, DMF, DCM, Methanol | Polar/Organic solvents |
| pKa (Conjugate Acid) | ~8.8 – 9.2 | Amine group |
Structural Analysis & Spectroscopic Signatures
Understanding the spectroscopic footprint is essential for verifying the integrity of the linker during synthesis.
H-NMR (Chloroform-d, 400 MHz)
The spectrum is characterized by distinct regions corresponding to the methoxy terminus, the ether backbone, and the methylene adjacent to the primary amine.
- 3.38 ppm (s, 3H): Singlet for the terminal methoxy group (–OCH ₃).
- 3.65 – 3.50 ppm (m, 6H): Multiplets corresponding to the internal ether methylenes (–OCH ₂CH ₂O– and –OCH ₂–).
- 2.88 ppm (t, J = 5.2 Hz, 2H): Triplet for the methylene group adjacent to the amine (–CH ₂NH₂). This shift is diagnostic; N-acylation will shift this peak downfield to ~3.4–3.5 ppm.
- 1.50 ppm (br s, 2H): Broad singlet for the amine protons (–NH ₂), shift varies with concentration and solvent moisture.
IR Spectroscopy (ATR)
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3300–3400 cm⁻¹: N–H stretching (primary amine).
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2850–2950 cm⁻¹: C–H stretching (alkane backbone).
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1100–1150 cm⁻¹: C–O–C stretching (strong ether band, characteristic of PEG chains).
Synthesis & Manufacturing Routes
High-purity mPEG2-Amine is typically synthesized via two primary routes. The Gabriel Synthesis is preferred for research-grade materials to avoid secondary amine contamination, while Ammonolysis is used for industrial scale-up.
Route A: The Gabriel Synthesis (High Purity)
This method ensures the exclusive formation of the primary amine by protecting the nitrogen as a phthalimide before hydrazine deprotection.
Figure 1: The Gabriel Synthesis pathway guarantees a primary amine product, eliminating the risk of secondary/tertiary amine impurities common in direct alkylation.
Route B: Direct Ammonolysis
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Precursor: 1-(2-chloroethoxy)-2-methoxyethane.
-
Reagents: Excess aqueous ammonia (NH₄OH) or liquid ammonia.
-
Conditions: High pressure (autoclave), 100–130 °C.
-
Note: Requires rigorous purification (distillation) to remove di- and tri-alkylated byproducts.
Functional Applications in Drug Discovery
PROTAC Linker Design
The spatial arrangement between the E3 ligase and the Protein of Interest (POI) is governed by the linker.[1] mPEG2-Amine provides a short, flexible tether (~9 Å fully extended) that is often optimal for compact ternary complexes.
-
Solubility: The ether oxygens accept hydrogen bonds, improving the aqueous solubility of hydrophobic warheads.
-
Permeability: Unlike long PEG chains, the short mPEG2 motif maintains a balance between polarity and cell permeability.
Figure 2: Role of the mPEG2 linker in mediating the proximity between the E3 ligase and the target protein, leading to ubiquitination.
Experimental Protocol: Amide Coupling (EDC/NHS)
The most common utilization of 2-(2-Methoxyethoxy)ethylamine is conjugating it to a carboxylic acid-containing molecule (e.g., a drug pharmacophore or surface ligand).
Materials
-
Carboxylic Acid Component: 1.0 equiv.[2]
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Amine: 2-(2-Methoxyethoxy)ethylamine (1.2 – 1.5 equiv).
-
Coupling Agents: EDC·HCl (1.5 equiv), NHS (1.5 equiv).
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Base: Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv).
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology
-
Activation:
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Dissolve the carboxylic acid in anhydrous DMF/DCM under nitrogen.
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Add EDC·HCl and NHS. Stir at Room Temperature (RT) for 30–60 minutes to form the active NHS-ester in situ.
-
-
Conjugation:
-
Add 2-(2-Methoxyethoxy)ethylamine to the reaction mixture.[3]
-
Add DIPEA dropwise to ensure the pH is basic (~8–9), facilitating the nucleophilic attack of the amine.
-
Critical Check: Monitor the disappearance of the NHS-ester via TLC or LC-MS.
-
-
Completion:
-
Stir at RT for 4–12 hours.
-
-
Work-up:
-
Dilute with DCM and wash with 1M HCl (to remove unreacted amine/EDC), saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (typically MeOH/DCM gradient).
-
Safety, Handling, & Stability
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Eye Damage | H318 | Causes serious eye damage.[4] |
Handling Precautions
-
Corrosivity: This compound is a primary amine and is caustic. Always wear chemically resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield if splashing is possible.
-
Storage: Hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Absorbed moisture/CO₂ (forming carbamates) can interfere with stoichiometry in sensitive reactions.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
Sigma-Aldrich. 2-(2-Methoxyethoxy)ethanamine Product Sheet. Retrieved from .[5]
-
PubChem. Compound Summary for CID 520530: 2-(2-Methoxyethoxy)ethanamine. National Library of Medicine. Retrieved from .
-
ChemicalBook. 2-(2-Methoxyethoxy)ethanamine Properties and Synthesis. Retrieved from .
-
BroadPharm. Pegylated Linkers in PROTAC Design. Retrieved from .
-
MedChemExpress. m-PEG2-Amine Safety Data Sheet (SDS). Retrieved from .
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. 74654-07-2 | m-PEG3-Amine | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. 2-(2-Methoxyethoxy)ethanamine = 95 31576-51-9 [sigmaaldrich.com]
